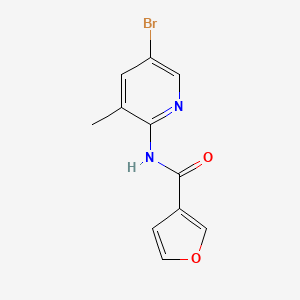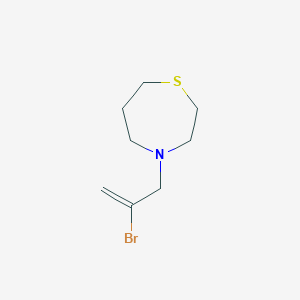![molecular formula C14H18N4O2 B7631090 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine, also known as MMOM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MMOM is a heterocyclic compound that belongs to the oxadiazole family and is synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and histone deacetylase. It has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine in lab experiments is its potential as a therapeutic agent. It has been shown to have antitumor activity in various cancer cell lines, making it a potential candidate for the development of new cancer treatments. However, one of the limitations of using 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine in lab experiments is its toxicity. It has been shown to have cytotoxic effects on normal cells, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for the research of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine. One potential direction is the development of new cancer treatments based on the antitumor activity of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine. Another potential direction is the development of new antibiotics based on the antimicrobial activity of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine and its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is synthesized through a series of chemical reactions and has been shown to have antitumor and antimicrobial activity. While it has potential as a therapeutic agent, its toxicity may limit its use in lab experiments. Further research is needed to fully understand the mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine and its potential applications in other fields.
Synthesis Methods
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine involves a series of chemical reactions that start with the reaction of 2-methyl-3-(trifluoromethyl)pyridine with ethyl 2-bromoacetate to produce 2-methyl-3-(trifluoromethyl)pyridin-4-yl ethylacetate. This compound is then reacted with hydrazine hydrate to produce 2-methyl-3-(trifluoromethyl)pyridin-4-yl hydrazine. The final step involves the reaction of 2-methyl-3-(trifluoromethyl)pyridin-4-yl hydrazine with 3-chloro-1,2,4-oxadiazole to produce 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine.
Scientific Research Applications
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine has been the subject of scientific research due to its potential applications in various fields. One of the main areas of interest is its potential as a therapeutic agent. 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-12(4-3-5-15-10)8-18-6-7-19-9-13(18)14-16-11(2)17-20-14/h3-5,13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTBCYHEDQAYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CN2CCOCC2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)

![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)

![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)


![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)

![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)
![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)